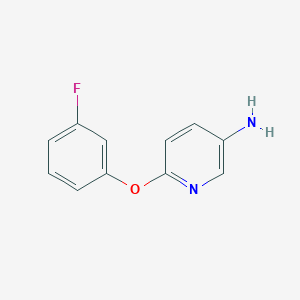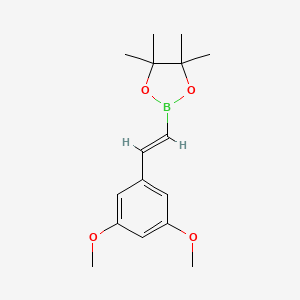
2-Bromo-1-fluoro-3-yodobenceno
Descripción general
Descripción
2-Bromo-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H3BrFI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring. This compound is commonly used in organic synthesis and serves as a building block for the preparation of more complex molecules .
Aplicaciones Científicas De Investigación
2-Bromo-1-fluoro-3-iodobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and organic semiconductors.
Medicinal Chemistry: The compound is employed in the development of new drug candidates, particularly in the design of molecules with specific biological activities.
Mecanismo De Acción
Target of Action
It is known that halogenated benzene compounds often interact with various enzymes and receptors in the body .
Mode of Action
2-Bromo-1-fluoro-3-iodobenzene, like other halogenated benzene compounds, is an electrophile . It can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile (2-Bromo-1-fluoro-3-iodobenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Halogenated benzene compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
It is known that the bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
It is known that halogenated benzene compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-fluoro-3-iodobenzene. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and stability . Furthermore, the compound’s action can be influenced by its concentration and the duration of exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-iodobenzene typically involves the halogenation of a benzene ring. One common method is the sequential halogenation of benzene, where bromine, fluorine, and iodine are introduced stepwise. For example, starting with bromobenzene, fluorination can be achieved using a fluorinating agent such as Selectfluor, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of 2-Bromo-1-fluoro-3-iodobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize the halogenation steps .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with ligands like triphenylphosphine.
Major Products
Substitution Reactions: Products include substituted benzene derivatives where the halogen atoms are replaced by the nucleophiles.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-fluoro-4-iodobenzene
- 1-Bromo-2-fluoro-3-iodobenzene
- 2-Bromo-3-fluoroiodobenzene
Uniqueness
2-Bromo-1-fluoro-3-iodobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three different halogens allows for diverse functionalization possibilities, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-bromo-1-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRKNHYHPORRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479859 | |
| Record name | 2-bromo-1-fluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851368-08-6 | |
| Record name | 2-bromo-1-fluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














